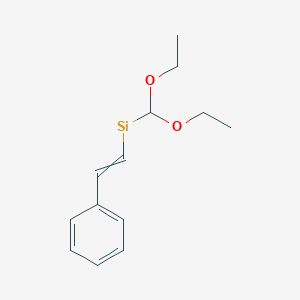

Diethoxymethylsilyl-styrene

Description

Properties

Molecular Formula |

C13H18O2Si |

|---|---|

Molecular Weight |

234.37 g/mol |

InChI |

InChI=1S/C13H18O2Si/c1-3-14-13(15-4-2)16-11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3 |

InChI Key |

RBXYGCMOYZBZGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(OCC)[Si]C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Diethoxymethylsilyl Styrene and Analogous Organosilicon Styrene Monomers

Strategies for Silicon-Carbon Bond Formation

The formation of the silicon-carbon bond is the cornerstone of synthesizing organosilicon-styrene monomers. Several powerful synthetic routes have been developed, with hydrosilylation, cross-coupling reactions, and direct synthesis processes being the most prominent.

Hydrosilylation Reactions in Monomer Synthesis

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond like a carbon-carbon double bond (C=C), is a highly atom-economical and widely used method for producing organosilicon compounds. nih.gov In the context of styrene (B11656) derivatives, this reaction allows for the direct attachment of a silyl (B83357) group to the ethyl moiety of the styrene molecule. The reaction's regioselectivity—whether the silicon attaches to the α- or β-carbon of the vinyl group—is a critical aspect controlled primarily by the choice of catalyst.

A diverse array of transition metal complexes has been explored to catalyze the hydrosilylation of styrenic compounds, with platinum and cobalt-based systems being particularly significant.

Platinum-based Catalysts: Platinum complexes are the most traditional and widely used catalysts in the organosilicon industry. mdpi.com Catalysts like Speier's (hexachloroplatinic acid) and Karstedt's catalyst are highly effective. nih.gov Typically, platinum-catalyzed hydrosilylation of styrene derivatives leads to the formation of the anti-Markovnikov (β-adduct) product, where the silicon atom attaches to the terminal carbon of the double bond. However, side reactions such as isomerization of the alkene can occur. mdpi.com

Cobalt-based Catalysts: In recent years, catalysts based on more abundant and less expensive first-row transition metals like cobalt have gained significant attention. mdpi.comresearchgate.net Cobalt catalysts offer the distinct advantage of tunable regioselectivity. By carefully selecting the ligands and the hydrosilane substrate, the reaction can be directed to yield either the Markovnikov (α-adduct) or the anti-Markovnikov (β-adduct) product. nih.gov For example, a Co(acac)₂/Xantphos system favors Markovnikov addition with phenylsilane (B129415), while a Co(acac)₂/dppf system promotes anti-Markovnikov addition with diphenylsilane. nih.gov This tunability is crucial for synthesizing specific isomers of silyl-styrene precursors.

Other Metal-based Catalysts: Besides platinum and cobalt, complexes of other metals such as iron, rhodium, palladium, and rhenium have also been shown to catalyze the hydrosilylation of alkenes. nih.govresearchgate.net For instance, low-valent rhenium complexes can catalyze the addition of hydrosilanes to styrenes to selectively yield anti-Markovnikov products. nih.gov Palladium-catalyzed hydrosilylation of styrene derivatives also typically produces the benzylic silane (B1218182) (Markovnikov product) through a π-benzylic palladium intermediate.

| Catalyst System | Typical Substrate | Primary Product (Regioselectivity) | Key Characteristics | Reference |

|---|---|---|---|---|

| Platinum (e.g., Karstedt's) | Styrene, Terminal Alkenes | β-adduct (anti-Markovnikov) | High activity, industry standard, potential for side reactions. | nih.govmdpi.com |

| Cobalt (e.g., Co(acac)₂/Ligand) | Styrene Derivatives | Tunable (α or β-adduct) | Regioselectivity controlled by ligand and silane choice. | mdpi.comnih.gov |

| Palladium (e.g., with phosphine (B1218219) ligands) | Styrene Derivatives | α-adduct (Markovnikov) | Proceeds via π-benzylic intermediates. | |

| Rhenium (e.g., Re(CO)₅Br) | Styrenes | β-adduct (anti-Markovnikov) | Selectively affords anti-Markovnikov adducts in good yields. | nih.gov |

| Iron (e.g., with isocyanide ligands) | Styrene Derivatives | β-adduct (anti-Markovnikov) | Low-cost, earth-abundant metal catalyst. | nih.govgoogle.com |

The mechanism of hydrosilylation dictates the structure of the resulting product. The most widely accepted pathway for platinum-catalyzed reactions is the Chalk-Harrod mechanism . mdpi.com

This mechanism involves the following key steps:

Oxidative Addition: The hydrosilane (R₃SiH) adds to the platinum(0) metal center to form a platinum(II) hydride-silyl complex.

Olefin Coordination: The styrene molecule coordinates to the platinum complex.

Migratory Insertion: The coordinated styrene inserts into the platinum-hydrogen bond. This step determines the regioselectivity. Insertion leading to the platinum being attached to the α-carbon results in the linear anti-Markovnikov product, while insertion leading to attachment at the β-carbon results in the branched Markovnikov product.

Reductive Elimination: The final organosilane product is eliminated from the metal center, regenerating the platinum(0) catalyst. mdpi.com

An alternative mechanism, sometimes proposed for catalysts like rhodium, involves the insertion of the alkene into the metal-silicon bond rather than the metal-hydrogen bond. For cobalt-catalyzed reactions, mechanistic studies suggest that cobalt(I) silyl species can be key active intermediates in the catalytic cycle. nih.gov

Development and Application of Catalytic Systems (e.g., Cobalt-based, Platinum-based)

Cross-Coupling Reactions for Styrene Derivative Functionalization

Cross-coupling reactions provide a powerful alternative for forming Si-C bonds, particularly for creating vinylsilanes and arylsilanes which can be precursors to or analogs of diethoxymethylsilyl-styrene. The Hiyama cross-coupling is a prominent example, involving the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source.

The direct vinylation of aryl halides using commercially available vinylalkoxysilanes is a common strategy to produce styrene derivatives. gelest.com For example, vinyltrimethoxysilane (B1682223) or vinyltriethoxysilane (B1683064) can be coupled with aryl bromides or iodides under palladium catalysis to yield the corresponding styrene derivative. gelest.comgelest.com This approach is highly versatile and tolerates a wide range of functional groups on the aromatic ring.

Another approach is the silylative coupling of styrene with a vinylsilane, catalyzed by ruthenium complexes, which results in the formation of E-1-phenyl-2-silylethene. acs.org This reaction proceeds via the migratory insertion of styrene into a ruthenium-silicon bond. acs.org

| Reaction Type | Silicon Reagent | Coupling Partner | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Hiyama-type Coupling | Vinyltriethoxysilane | Aryl Bromide/Iodide | Palladium Complex | Styrene Derivative | gelest.comgelest.com |

| Hiyama-type Coupling | Aryltrialkoxysilane | Vinyl Halide | Palladium Complex | Styrene Derivative | gelest.com |

| Silylative Coupling | Vinylsilane | Styrene | Ruthenium Complex | (E)-1-phenyl-2-silylethene | acs.org |

| One-Pot Isomerization-Hiyama Coupling | Allyl Silane | Aryl Halide | B(C₆F₅)₃ then Pd Catalyst | Substituted Styrene | acs.orgresearchgate.net |

Direct Synthesis Processes for Functional Alkoxysilanes

Direct synthesis processes aim to create organoalkoxysilanes in a more atom- and step-economical manner. These methods can produce key intermediates or the final monomers themselves.

A notable modern approach is the rhodium-catalyzed intermolecular C–H silylation. This method allows for the direct reaction of arenes (like benzene (B151609) or substituted derivatives) with alkoxysilanes, such as HSiMe(OEt)₂, to form arylalkoxysilanes. nih.gov A rhodium complex derived from [Rh(coe)₂Cl]₂ and a chiral phosphine ligand like Ph-BPE catalyzes the reaction, affording functional arylalkoxysilanes in high yields. nih.govrsc.org This strategy is attractive due to its atom economy, as it avoids the pre-functionalization of the arene. rsc.org

Historically, the Müller-Rochow Direct Process is the industrial cornerstone for producing methylchlorosilanes. mdpi.com This process can be adapted for the synthesis of alkoxysilanes by reacting elemental silicon with an alcohol in the presence of a copper catalyst at high temperatures. mdpi.com More recent developments have focused on greener approaches, such as mechanochemical methods where ball milling is used to activate silicon for a direct, one-stage reaction with an alcohol, simplifying the traditional multi-stage process. rsc.org It is also possible to synthesize alkoxysilanes directly from silica (B1680970) (SiO₂), a highly abundant resource, by reacting it with alcohols or diols in the presence of a base catalyst. acs.org

Synthesis of Specific Diethoxymethylsilyl-Containing Monomers

The synthesis of a specific monomer like this compound can be achieved by applying the general strategies outlined above. A common and direct route is the hydrosilylation of styrene with diethoxymethylsilane (B37029) (HSiMe(OEt)₂).

Hydrosilylation Route: In this reaction, diethoxymethylsilane is added across the vinyl group of styrene. The choice of catalyst determines the resulting isomer.

Using a Platinum Catalyst: This would be expected to yield predominantly the β-adduct, 1-(diethoxymethylsilyl)-2-phenylethane .

Using a regioselective Cobalt or Palladium Catalyst: This could be tuned to favor the α-adduct, 1-(diethoxymethylsilyl)-1-phenylethane (often referred to as this compound, though the double bond is saturated).

A one-pot reaction combining dehydrogenative coupling and hydrosilylation has been demonstrated using a cobalt catalyst. In this process, a silane (e.g., phenylsilane) reacts with an alcohol (e.g., methanol) and an alkene (e.g., styrene) to produce an alkoxy-substituted organosilane. acs.org This type of methodology points towards efficient pathways for producing functionalized monomers like this compound derivatives.

Cross-Coupling Route: An alternative synthesis involves a cross-coupling reaction. For instance, diethoxy(methyl)vinylsilane could be coupled with an aryl halide (e.g., iodobenzene) using a palladium catalyst to form the desired monomer. gelest.comlookchem.com

The table below summarizes a plausible synthetic approach based on hydrosilylation.

| Reactant 1 | Reactant 2 | Catalyst | Reaction Conditions | Major Product | Synthetic Strategy |

|---|---|---|---|---|---|

| Styrene | Diethoxymethylsilane | Palladium/Chiral Phosphine Ligand | Controlled temperature | 1-(Diethoxymethylsilyl)-1-phenylethane (α-adduct) | Markovnikov Hydrosilylation |

| Styrene | Diethoxymethylsilane | Karstedt's Catalyst (Platinum) | Mild heat | 1-(Diethoxymethylsilyl)-2-phenylethane (β-adduct) | anti-Markovnikov Hydrosilylation |

| Diethoxy(methyl)vinylsilane | Iodobenzene | Palladium(0) Complex | Base, solvent (e.g., DMF) | (E)-1-(Diethoxymethylsilyl)-2-phenylethene | Hiyama-type Cross-Coupling |

Approaches to Incorporate Styrenic Moieties into Silane Structures

The creation of a silicon-carbon bond is fundamental to the synthesis of organosilicon-styrene monomers. lkouniv.ac.in A primary laboratory method involves the reaction of an organometallic carbon nucleophile, like a Grignard reagent or an organolithium compound, with a chlorosilane or alkoxysilane. lkouniv.ac.in This method is advantageous as it often leaves other reactive functional groups on the carbon structure unaffected. lkouniv.ac.in

Another significant industrial method is the Rochow Process, which involves the direct synthesis of chlorosilanes from an alkyl or aryl chloride and silicon in the presence of a copper catalyst. lkouniv.ac.in This process is conducted under vigorous conditions and is a large-scale method for producing methylchlorosilanes, which are key starting materials for many organosilicon compounds. lkouniv.ac.in

Hydrosilylation is another critical technique for forming silicon-carbon bonds. This process involves the addition of a Si-H bond across a carbon-carbon double bond, such as the vinyl group in styrene. researchgate.net This reaction is typically catalyzed by transition metal complexes. researchgate.netlookchem.com For instance, the hydrosilylation of protected hydroxystyrene (B8347415) with a trihalosilane can be catalyzed by platinum or nickel complexes to form an ethyl-styrene linkage. google.com

Furthermore, cross-coupling reactions provide a versatile route to vinylated styrenes. Commercially available vinyltrimethoxysilane or vinyltriethoxysilane can be cross-coupled with aryl bromides and chlorides to produce the corresponding styrene derivatives in good yields, with microwave assistance often enhancing the reaction efficiency. gelest.com

Preparation of Alkoxysilane Intermediates for Diethoxymethylsilyl Conjugation

Alkoxysilanes are crucial intermediates in the synthesis of monomers like this compound. They are generally prepared by the esterification reaction of a corresponding halogenosilane with an alcohol. google.com For example, reacting a chlorosilane with an alcohol yields an alkoxysilane and liberates hydrogen chloride. google.com The reactivity of this process can be influenced by the steric bulk of the alkoxy group, with larger groups decreasing the reaction rate. azmax.co.jp

The general structure of alkoxysilane functional monomers is R'n-Si-(OR)4-n, where R and R' are organic groups. researchgate.net These compounds serve as precursors in sol-gel processes to form polysiloxanes. researchgate.net The synthesis of specific alkoxysilanes, such as 3-azidopropyltriethoxysilane, can be achieved from the corresponding chlorosilane and sodium azide (B81097). researchgate.net

A one-pot synthesis approach can also be employed to produce alkoxy-substituted silanes. This can involve the dehydrogenative coupling of a silane with an alcohol, coupled with the hydrosilylation of an alkene. acs.org For example, the reaction of phenylsilane with methanol (B129727) in the presence of a cobalt-based catalyst can produce dimethoxylated silanes. acs.org

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency and selectivity of synthesizing this compound and related monomers are highly dependent on the reaction conditions.

Influence of Solvent, Temperature, and Catalyst Loading on Monomer Yield

The choice of solvent, reaction temperature, and catalyst loading are critical parameters that significantly impact the yield and selectivity of silylation reactions.

Solvent Effects: The solvent can dramatically influence the outcome of a reaction. For instance, in the rhodium-catalyzed reaction of styrene with Et3SiH, dehydrogenative silylation is favored in toluene, while hydrosilylation products are formed in acetonitrile. nsf.gov In some cases, solventless conditions have been shown to provide the highest catalytic activity. researchgate.net The choice of solvent is also key in formal hydrosilylation reactions to prevent the quenching of intermediate silyl anions. pku.edu.cn

Temperature Effects: Temperature plays a crucial role in reaction kinetics and product distribution. For the dehydrogenative silylation of styrene, temperatures ranging from 40 to 120°C have been explored, with minimal product formation observed at 20°C. researchgate.net In certain iron-catalyzed hydrosilylation reactions of styrene derivatives, the temperature range of room temperature to 50°C selectively yields the anti-Markovnikov product. mdpi.com

Catalyst and Catalyst Loading: The type and concentration of the catalyst are paramount. Various transition metal catalysts, including those based on rhodium, researchgate.net iron, mdpi.com manganese, acs.orgchemrxiv.org and cobalt, acs.org have been investigated for the silylation of styrene. Low catalyst loadings are often desirable for economic and environmental reasons. For example, manganese-catalyzed dehydrogenative silylation of styrene derivatives can proceed efficiently at room temperature with low catalyst loadings. acs.orgchemrxiv.org The nature of the catalyst can also influence the reaction pathway; for example, certain rhodium complexes show a preference for hydrosilylation over dehydrogenative silylation. nsf.gov

Table 1: Effect of Catalyst and Temperature on Dehydrogenative Silylation of Styrene

| Catalyst | Temperature (°C) | Selectivity for Vinylsilane (%) | Reference |

|---|---|---|---|

| anti-[Cp*Fe-s-Ic 0Rh(COD)] | 80 | ~80 | researchgate.net |

| Complex 4 | 100 | ~95 | researchgate.net |

| Complex 4' | 100 | ~75 | researchgate.net |

| Complex 1 | 120 | ~60 | researchgate.net |

This table is generated based on graphical data presented in the source and represents approximate values.

Regioselectivity and Stereochemical Control in Silylation Reactions

Controlling the regioselectivity (where the silyl group attaches) and stereochemistry (the 3D arrangement of atoms) is a significant challenge and a key area of research in the synthesis of organosilicon-styrene monomers.

Regioselectivity: The addition of a silyl group to styrene can result in either the Markovnikov or anti-Markovnikov product. Many catalytic systems have been developed to favor one over the other. For instance, iron-isocyanide catalysts have been shown to selectively form anti-Markovnikov products in the hydrosilylation of styrene derivatives. mdpi.com A formal hydrosilylation of alkenes using hexamethyldisilane (B74624) has been developed to achieve exclusive anti-Markovnikov selectivity. pku.edu.cn In contrast, some cobalt-catalyzed systems can lead to Z-selective anti-Markovnikov hydrosilylation of terminal alkynes. mdpi.com

Stereochemical Control: The stereochemistry of the resulting vinylsilane is often crucial. Manganese-catalyzed dehydrogenative silylation of a broad range of styrene derivatives yields the desired products with excellent selectivity toward the E-isomer. acs.orgchemrxiv.org Similarly, a B(C6F5)3-catalyzed isomerization of allyl silanes proceeds with high E-selectivity. researchgate.net The use of unsymmetrical disilanes in palladium-catalyzed reactions of terminal alkynes has been explored to achieve high regio- and stereoselectivity. rsc.org The solvent can also play a role in stereochemical outcomes; for example, using a polymeric ligand in a platinum-catalyzed hydrosilylation of styrene can lead to different enantiomers of the product depending on the solvent used. mdpi.com

Table 2: Regioselectivity in the Hydrosilylation of Styrene Derivatives

| Catalyst System | Substrate | Product Selectivity | Reference |

|---|---|---|---|

| Iron-isocyanide | Styrene derivatives | anti-Markovnikov | mdpi.com |

| CsF/Hexamethyldisilane | Styrenes | anti-Markovnikov | pku.edu.cn |

| Mn(I)-complex | Styrene derivatives | E-isomer | acs.orgchemrxiv.org |

Polymerization and Copolymerization Behavior of Diethoxymethylsilyl Styrene

Homopolymerization Kinetics and Mechanisms

The homopolymerization of silyl-styrene monomers can be initiated through different methods, primarily free radical and thermal processes. The bulky silyl (B83357) group attached to the styrene (B11656) monomer influences the polymerization kinetics and the properties of the resulting polymer.

Free radical polymerization is a common method for polymerizing styrenic monomers, including those with silyl substituents. This process is typically initiated by the thermal decomposition of a radical initiator, such as α,α′-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO). tandfonline.commdpi.comippi.ac.ir The polymerization of styrene and its derivatives can be carried out in bulk, solution, or suspension. ippi.ac.irrsc.org For silyl-styrenes, the reaction proceeds via the standard mechanism of initiation, propagation, and termination. mdpi.com

Research on hindered silyl styrene derivatives, which serve as analogs for diethoxymethylsilyl-styrene, has shown that homopolymerization can be effectively carried out using AIBN as the initiator. tandfonline.com The presence of bulky silyl groups on the polymer chain can significantly increase the glass transition temperature (Tg) of the polymer compared to unsubstituted polystyrene. tandfonline.comacs.org This effect is attributed to the increased rigidity and restricted segmental motion of the polymer chains due to the sterically demanding silyl substituents. tandfonline.com

Styrene and its derivatives can undergo thermal polymerization without the need for an initiator at temperatures above 100°C. ippi.ac.irscielo.br The process is believed to initiate through a self-initiation mechanism involving the formation of a Diels-Alder dimer of styrene, which then reacts with another monomer molecule to generate monoradicals. scielo.brmcmaster.ca This method typically produces high molecular weight polystyrene. ippi.ac.ir

For silyl-substituted styrenes, thermal polymerization is also a viable route. Studies on monomers like 3,5-di(trimethylsilyl)styrene have produced soluble, high molecular weight polymers with unusual thermal properties. acs.org These polymers can exhibit exceptionally high thermal stability, remaining as free-flowing powders even after being heated to temperatures exceeding 250°C. acs.org Control over thermal polymerization can be challenging, but strategies involving the use of inhibitors or stable radicals like 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO) can be employed to mediate the reaction. researchgate.net

Free Radical Polymerization of Silyl-Styrene Monomers

Copolymerization with Diverse Monomers for Tailored Architectures

Copolymerization of this compound with other monomers is a key strategy for creating polymers with precisely tailored properties, combining the characteristics of the silyl-styrene with those of the comonomer.

Conventional free radical copolymerization allows for the statistical incorporation of silyl-styrene units into a polymer chain alongside other vinyl monomers. This method is robust and compatible with a wide range of monomers. ippi.ac.irmdpi.com For example, silyl-styrene derivatives have been successfully copolymerized with styrene using AIBN as the initiator. acs.org The composition of the resulting copolymer can be controlled by adjusting the monomer feed ratio. acs.org As the molar fraction of the bulky silyl-styrene in the copolymer increases, the glass transition temperature (Tg) generally shifts to higher temperatures. acs.org

Table 1: Example of Free Radical Copolymerization Data for Silyl-Styrene with Styrene Data derived from studies on analogous 3,5-disubstituted silyl-styrenes.

| Monomer 1 | Monomer 2 | Initiator | Resulting Copolymer | Key Finding | Reference |

| 3,5-di(trimethylsilyl)styrene | Styrene (S) | AIBN | P(DTMSS-co-S) | Tg increases with higher DTMSS content. | acs.org |

| Methyl Methacrylate (B99206) | Styrene | AIBN | Poly(styrene-co-methyl methacrylate) | Reactivity ratios differ significantly in ionic liquids compared to bulk. | rsc.org |

Controlled/Living Radical Polymerization (CRP) Techniques

Controlled/Living Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), enable the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low polydispersity indices (PDI). mdpi.comcmu.edu These methods are based on establishing a dynamic equilibrium between active propagating radicals and dormant species. cmu.eduacs.org

Atom Transfer Radical Polymerization (ATRP) is a highly successful CRP method for polymerizing styrenes and their derivatives. cmu.edu The process is typically catalyzed by a transition metal complex, most commonly a copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand, such as 2,2′-bipyridine (bpy) or its derivatives. cmu.eduacs.org The polymerization is initiated by an alkyl halide. acs.org

ATRP is tolerant of a wide variety of functional groups, making it suitable for monomers like this compound. cmu.edu Styrenic monomers with both electron-donating and electron-withdrawing substituents have been successfully polymerized in a controlled manner using ATRP. cmu.edu This technique allows for the synthesis of well-defined silyl-containing homopolymers and, significantly, block copolymers where silyl-styrene blocks can be combined with other polymer segments, such as poly(dimethylsiloxane), to create advanced materials. cmu.edu The polymerization provides polymers with low polydispersities, typically between 1.05 and 1.5. cmu.edu

Table 2: Typical Components for Atom Transfer Radical Polymerization (ATRP) of Styrenic Monomers

| Component | Example(s) | Function | Reference |

| Monomer | Styrene, Silyl-Styrene Derivatives | Building block of the polymer | cmu.edu |

| Initiator | Alkyl Halides (e.g., 1-Phenylethyl bromide) | Starts the polymer chain growth | acs.org |

| Catalyst | Copper(I) Halides (e.g., CuBr, CuCl) | Forms the activator/deactivator complex | cmu.eduacs.org |

| Ligand | 2,2′-bipyridine (bpy), PMDETA | Solubilizes and activates the metal catalyst | cmu.eduacs.org |

| Solvent | Phenyl ether, Toluene | Dissolves reactants; nonpolar solvents are often preferred for styrene ATRP | cmu.eduacs.org |

| Temperature | 90 - 130 °C | Influences polymerization rate and control | acs.org |

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization Strategies

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a sophisticated form of living radical polymerization that enables precise control over the synthesis of macromolecules with complex architectures. The RAFT process involves a conventional free-radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the reaction through a reversible chain-transfer mechanism. This method is highly versatile and applicable to a wide range of vinyl monomers, including styrenes, allowing for the creation of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).

The successful RAFT polymerization of a functionalized monomer like this compound is critically dependent on the selection of the appropriate RAFT agent. The CTA's effectiveness is determined by its R and Z substituents, which influence the reaction kinetics and the degree of structural control. For styrene and its derivatives ("More-Activated Monomers" or MAMs), trithiocarbonates and aromatic dithioesters are among the most effective CTAs. The polymerization is initiated using standard thermal or photochemical methods, and the equilibrium between active (propagating) and dormant chains, moderated by the RAFT agent, ensures that all chains grow at a similar rate. This controlled process is ideal for producing well-defined poly(this compound) homopolymers and is also instrumental in the synthesis of more complex structures like block copolymers. rsc.org

Table 1: General RAFT Agent (CTA) Suitability for Styrenic Monomers

| RAFT Agent Type | Z Group Example | R Group Example | Suitability for Styrene | Key Characteristics |

| Dithiobenzoates | Phenyl | Benzyl | High | High transfer constant, but can cause retardation at high concentrations. google.com |

| Dithioacetates | Methyl | Cyanoisopropyl | Moderate | Less active than dithiobenzoates. |

| Trithiocarbonates | Alkylthio (e.g., -S-dodecyl) | Cyanoisopropyl | High | Good control for MAMs like styrene; less sensitive to hydrolysis. |

| Xanthates | Alkoxy (e.g., -O-ethyl) | Cyanoisopropyl | Low | Low transfer constants for styrene; not effective for controlled polymerization. google.com |

Determination and Analysis of Monomer Reactivity Ratios in Copolymerization

In copolymerization, monomer reactivity ratios (designated as r1 and r2) are crucial parameters that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. frontiersin.org These ratios dictate the composition and sequence distribution of the resulting copolymer, which in turn influences its properties. frontiersin.org For the copolymerization of this compound (M1) with another vinyl monomer like styrene (M2), the reactivity ratio r1 would represent the ratio of the rate constant for the addition of another this compound monomer to the growing chain versus the rate constant for the addition of a styrene monomer.

Table 3: Interpretation of Monomer Reactivity Ratios (r1, r2)

| Condition | Copolymer Type | Description |

| r1 > 1, r2 > 1 | Block Copolymer (tendency) | Both monomers prefer to add to themselves, leading to blocks of each monomer. |

| r1 ≈ 1, r2 ≈ 1 | Ideal Random Copolymer | Monomer addition is random, and the composition reflects the feed ratio. |

| r1 ≈ 0, r2 ≈ 0 | Alternating Copolymer | Each monomer prefers to add to the other, leading to a regular alternating structure. |

| r1 > 1, r2 < 1 | Random Copolymer | M1 is more reactive than M2 with both types of chain ends. |

| r1 < 1, r2 < 1 | Random Copolymer (tendency to alternate) | Both monomers prefer to cross-propagate rather than homopolymerize. |

Control over Polymer Architecture and Cross-linking

Synthesis of Linear and Branched Silyl-Styrene Polymers

The architecture of polymers containing this compound can be precisely controlled through the choice of polymerization technique. Linear polymers are readily synthesized using living polymerization methods such as anionic or RAFT polymerization. nih.gov These techniques allow for chain growth to proceed with minimal termination or chain transfer, resulting in well-defined linear macromolecules.

The synthesis of branched polymers requires specific strategies. One approach is the use of a "branching monomer" during radical polymerization. nih.gov For example, a monomer containing both a polymerizable vinyl group and a chain transfer agent functionality can be copolymerized with this compound to introduce branch points along the polymer backbone. nih.gov Another powerful method involves using multifunctional initiators in a living polymerization system. For instance, an initiator with three active sites can simultaneously initiate the growth of three polymer chains, leading to a three-arm star polymer. kpi.ua By controlling the stoichiometry and reaction conditions, it is possible to create branched polystyrenic polymers with higher molecular weights compared to their linear counterparts while avoiding gelation. nih.gov

Formation of Cross-linked Polymer Networks via Diethoxymethylsilyl Moieties (e.g., Sol-Gel Polymerization)

The diethoxymethylsilyl group is a key functional moiety that enables the formation of cross-linked polymer networks through a sol-gel process. gelest.comamazonaws.com This process transforms the individual polymer chains into a single, three-dimensional network, dramatically altering the material's properties from a soluble thermoplastic to an insoluble, infusible thermoset. The cross-linking occurs via hydrolysis and condensation of the alkoxysilane groups. amazonaws.comnih.gov

The process can be summarized in two main steps:

Hydrolysis: In the presence of water and a catalyst (typically an acid or a base), the ethoxy groups (-OCH₂CH₃) on the silicon atom are hydrolyzed to form reactive silanol (B1196071) groups (-Si-OH).

Condensation: The newly formed silanol groups then condense with each other or with remaining ethoxy groups to form stable siloxane bridges (Si-O-Si) between polymer chains, releasing water or ethanol (B145695) as a byproduct. nih.gov

This sol-gel chemistry allows for the creation of organic-inorganic hybrid materials where the polystyrene backbone provides the organic component and the siloxane cross-links form an inorganic network. nih.gov The degree of cross-linking, and thus the final mechanical and thermal properties of the network, can be controlled by factors such as the concentration of the silyl-styrene monomer in the polymer, the amount of water, and the type and concentration of the catalyst. science.gov

Development of Block and Graft Copolymers Incorporating Silyl-Styrene Units

The synthesis of complex polymer architectures such as block and graft copolymers incorporating silyl-styrene units is effectively achieved using living polymerization techniques. nih.gov

Block Copolymers are composed of long sequences, or "blocks," of different monomers. wikipedia.org They are synthesized by the sequential addition of monomers in a living polymerization. For example, a living anionic or RAFT polymerization can be initiated for a first monomer (e.g., styrene). nih.gov Once this monomer is consumed, a second monomer, such as this compound, is added to the reaction. The living chain ends of the first block then initiate the polymerization of the second monomer, resulting in a diblock copolymer like poly(styrene)-b-poly(this compound). rsc.org This process can be extended to create triblock or multiblock copolymers. wikipedia.org

Graft Copolymers consist of a main polymer backbone with polymeric side chains, or "grafts," attached. wikipedia.orgresearchgate.net There are three primary strategies for synthesizing graft copolymers with silyl-styrene units:

"Grafting-onto": Living poly(this compound) chains are prepared separately and then reacted with a pre-existing polymer backbone that has reactive sites along its chain. researchgate.net

"Grafting-from": A polymer backbone is first synthesized or modified to contain initiator sites. These sites are then used to initiate the polymerization of this compound, causing the grafts to grow directly from the backbone. researchgate.net

"Grafting-through" (Macromonomer method): A macromonomer of poly(this compound) with a polymerizable end-group is first synthesized. This macromonomer is then copolymerized with another monomer to form a graft copolymer where the silyl-styrene chains are incorporated as the grafts. researchgate.net

These advanced architectures allow for the combination of properties from different polymer segments within a single molecule, leading to materials with unique phase-separated morphologies and applications, such as thermoplastic elastomers or specialized surface coatings. nih.gov

Advanced Reactivity and Chemical Functionalization of Diethoxymethylsilyl Styrene and Its Polymer Derivatives

Transformations and Derivatizations Involving the Silicon Center

The silicon atom in Diethoxymethylsilyl-styrene serves as a versatile hub for a variety of chemical transformations. These reactions are pivotal in modifying the polymer's properties, from its physical characteristics to its specific chemical interactions.

Selective Hydrolysis and Condensation Reactions of Alkoxysilyl Groups

The alkoxysilyl groups of this compound are susceptible to hydrolysis and condensation reactions, a process fundamental to the formation of siloxane (Si-O-Si) networks. scispace.commdpi.com This reactivity is the basis for the cross-linking of silylated polymers, which can be cured with atmospheric moisture to form materials like elastomers and sealants. google.com The transformation occurs in two main steps: initial hydrolysis of the alkoxy groups to form reactive silanols (Si-OH), followed by the condensation of these silanols with each other or with remaining alkoxy groups to form stable siloxane bonds. scispace.comunm.edu

The rates of these reactions are highly dependent on several factors, allowing for precise control over the final material's structure. mdpi.comunm.edu Both acid and base catalysis are effective, with distinct mechanisms. unm.edu Under acidic conditions, the reaction is initiated by the protonation of an alkoxy or hydroxyl group, whereas under basic conditions, a direct nucleophilic attack on the silicon atom by hydroxyl or silanolate anions occurs. unm.edu The presence of different alkoxy groups on the silicon atom can also be used to moderate the cure speed of the resulting polymers. google.com

Table 1: Factors Influencing Hydrolysis and Condensation of Alkoxysilyl Groups

| Factor | Effect on Reaction Rate | Mechanism/Reason |

| pH | Minimum rate near pH 7; increases in acidic or basic conditions. unm.edu | Reactions are catalyzed by both hydronium (H₃O⁺) and hydroxide (B78521) (OH⁻) ions. unm.edu |

| Catalyst | Rate increases with catalyst concentration. dokumen.pub | Catalysts like acids, bases, or organometallics (e.g., tin compounds) promote the reaction. dokumen.pub |

| Water/Silane (B1218182) Ratio | Higher water concentration generally increases the rate of hydrolysis. unm.edu | Water is a reactant in the hydrolysis step. unm.edu |

| Solvent | Polarity and type of solvent can influence reaction kinetics. researchgate.net | Affects solubility of reactants and stability of transition states. |

| Steric Hindrance | Larger, bulkier alkoxy or organic groups on the silicon atom decrease the reaction rate. unm.edu | Steric hindrance impedes the approach of the nucleophile (water or silanol) to the silicon center. unm.edu |

| Inductive Effects | Electron-withdrawing groups on the silicon atom increase the rate of hydrolysis. unm.edu | Increases the positive partial charge on the silicon, making it more susceptible to nucleophilic attack. unm.edu |

Protodesilylation for Precise Control of Olefin Geometry in Polymer Synthesis

Silyl (B83357) groups can be strategically employed as removable directing groups to control the stereochemistry of olefins within a polymer structure. nih.gov A notable application is in macrocyclic ring-closing metathesis, where the introduction of a silyl group at one of the internal olefin positions of a diolefin substrate directs the reaction to form an (E)-alkenylsiloxane with high selectivity. nih.gov

This E-configured product can then be subjected to protodesilylation, a reaction that cleaves the carbon-silicon bond and replaces the silyl group with a hydrogen atom. This process effectively converts the E-olefin into a Z-configured olefin. nih.gov This method provides a powerful tool for accessing specific olefin geometries in complex macromolecules, which would be difficult to achieve through direct synthesis. nih.gov The ability to switch olefin geometry post-synthesis opens avenues for creating polymers with precisely controlled three-dimensional structures and properties.

Functionalization of Diethoxymethylsilyl Moieties for Specific Interactions

The diethoxymethylsilyl group is not merely a precursor for siloxane networks; it can also be a platform for introducing a wide array of functional groups to impart specific properties to the polymer. osti.govresearchgate.net This functionalization allows for the tailoring of materials for applications ranging from gas separation membranes to advanced biomaterials. researchgate.net

A key strategy involves the chemical transformation of the silyl group itself. For instance, silyl ether groups on a polystyrene backbone can be converted into highly reactive fluorosulfates. osti.gov This "gender change" transforms a relatively stable group into a reactive handle that can readily participate in further modifications, such as Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. osti.gov This allows for the attachment of various molecules, including fluorescent dyes, to the polymer backbone under mild conditions. osti.gov Furthermore, the incorporation of silicon-containing substituents can enhance the physical properties of the polymer; for example, increasing the silicon content in polystyrene membranes has been shown to increase oxygen solubility and permeability. researchgate.net

Table 2: Examples of Functionalization via Silyl Moieties

| Initial Group | Transformation/Reagent | Resulting Functional Group | Specific Interaction/Property |

| Silyl Ether | SO₂F₂ / DBU | Fluorosulfate | Reactive handle for SuFEx click chemistry. osti.gov |

| Diethoxymethylsilyl | Hydrolysis/Condensation | Siloxane Network | Cross-linking, improved thermal stability. google.comdokumen.pub |

| Silylmethyl | Incorporation into polymer | - | Increased gas permeability (e.g., oxygen). researchgate.net |

| Alkoxysilane | Co-condensation with functional alkoxysilanes | Thiol, Allyl, etc. | Pendant groups for subsequent click chemistry or cross-linking. nih.govwiley.com |

Reactivity of the Styrenic Moiety within Polymer Systems

The styrenic portion of the polymer, derived from this compound, offers a complementary site for chemical modification. The aromatic ring and the polymer backbone can be functionalized after polymerization, providing another layer of control over the material's final properties.

Post-Polymerization Modification Strategies

Post-polymerization modification (PPM) is a powerful and versatile strategy for creating libraries of functional polymers from a single, well-defined precursor polymer. acs.orgresearchgate.net This approach is advantageous because it allows for the introduction of functional groups that might not be compatible with the initial polymerization conditions. nih.gov For styrenic polymer systems, a variety of PPM techniques have been developed.

These strategies often involve the copolymerization of the primary monomer (like this compound) with a functional styrene (B11656) monomer that carries a reactive handle. nih.gov For example, copolymers containing styrenic carbodiimides can be readily modified by nucleophilic addition with primary and secondary amines under ambient conditions, without the need for catalysts. nih.gov Another approach involves using copolymers with azide (B81097) side chains, which can be selectively functionalized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. osti.gov These modification reactions are often highly efficient and orthogonal, meaning they react selectively with their target group without causing side reactions elsewhere on the polymer, enabling the creation of complex, multi-functional macromolecules. osti.gov

Table 3: Post-Polymerization Modification Strategies for Styrenic Polymers

| Reactive Handle on Styrene Unit | Modification Reaction | Reagents | Introduced Functionality |

| Carbodiimide (B86325) | Nucleophilic Addition | Primary/Secondary Amines | Guanidinium groups. nih.gov |

| Azide | CuAAC Click Chemistry | Alkyne-functionalized molecules, Dyes | Triazoles, Fluorescent tags. osti.gov |

| Silyl Ether | Conversion to Fluorosulfate | SO₂F₂ / DBU | Reactive site for SuFEx chemistry. osti.gov |

| Chloromethyl | Nucleophilic Substitution | Sodium Azide | Azide group for click chemistry. redalyc.org |

Intramolecular and Intermolecular Cross-linking Reactions Involving Styrenic Units

Cross-linking reactions involving the styrenic units are crucial for transforming linear or branched polymers into robust three-dimensional networks. redalyc.org These networks exhibit enhanced mechanical properties, thermal stability, and chemical resistance. redalyc.org Cross-linking can occur through either intramolecular (within the same polymer chain) or intermolecular (between different polymer chains) reactions. nih.govnih.gov

The formation of intermolecular cross-links is often desired to create a bulk network material. This can be achieved by reacting functional groups on the polymer backbone with a difunctional cross-linker. For instance, azide-functionalized polystyrene can be cross-linked with dialkyne-containing molecules via click chemistry. redalyc.org Similarly, copolymers with styrenic carbodiimide units can be cross-linked with difunctional amines to form covalent adaptable networks (CANs), where the cross-links can dynamically break and reform. nih.gov The choice between intramolecular and intermolecular cross-linking can often be controlled by the polymer concentration; dilute conditions favor intramolecular reactions, leading to single-chain collapse, while higher concentrations promote intermolecular reactions, resulting in network formation. researchgate.net The density and nature of these cross-links are key parameters for tuning the material's properties, such as its glass transition temperature and relaxation behavior. nih.govnih.gov

Catalytic Approaches to Modulate Reactivity and Degradation

The introduction of silicon-containing functional groups, such as the diethoxymethylsilyl moiety, into a styrene backbone imparts unique chemical properties that can be harnessed through targeted catalytic strategies. These approaches can modulate the reactivity of the monomer during polymerization and provide pathways for the controlled degradation and upcycling of the resulting polymer derivatives, a significant advantage over conventional polystyrene.

Influence of Silyl Groups on Catalytic Processes

Silyl groups can profoundly influence catalytic polymerization processes through several mechanisms, including acting as chain transfer agents, participating in catalyst activation, and stabilizing reactive intermediates. These effects allow for precise control over polymer architecture and the introduction of specific end-groups.

Research into organometallic catalysis has demonstrated that hydrosilanes can serve as highly efficient chain transfer agents in the polymerization of α-olefins, including styrene. acs.org In these systems, a catalyst, often a cationic Group 4 metal complex, facilitates the transfer of a silyl group to the terminus of a growing polymer chain, effectively capping it. This process is not only efficient but also versatile, enabling the synthesis of silyl-capped syndiotactic polystyrene. acs.org The concentration of the silane can be used to control the molecular weight of the resulting polymer, with an inverse relationship between silane concentration and molecular weight (Mₙ) being observed. acs.org

Beyond chain transfer, silyl groups are integral to novel catalytic cycles. A sustainable, metal-free approach involves a Lewis base-catalyzed, complexation-induced hydrogen atom transfer (LBCI-HAT) process. nih.gov In this system, an alkali metal Lewis base catalyst activates a hydrosilane, which then reacts with a vinylarene like styrene. The catalyst plays a dual role: it initiates the hydrogen atom transfer and stabilizes the resulting silyl radical, which is crucial for selective cross-radical coupling. nih.gov This method can be tuned to produce either branch-selective hydrosilylation products or polymers with silane-end functional groups, depending on the specific Lewis base catalyst employed. nih.gov

Furthermore, silylium (B1239981) cations (R₃Si⁺), generated from a silane precursor, can act as potent activators for metallocene complexes used in olefin polymerization. google.com This activation method leads to extremely active and effective polymerization catalysts. google.com A related approach, silylium catalysis, has been successfully employed in the upcycling of poly(vinyl chloride) (PVC) through a tandem hydrodechlorination/Friedel-Crafts alkylation, demonstrating the power of silyl-based catalysts in polymer modification under mild conditions. rsc.org

| Catalytic System | Role of Silyl Group | Monomer(s) | Outcome / Product | Reference |

|---|---|---|---|---|

| [Me₂Si(Me₄C₅)ᵗBuN]TiMe⁺B(C₆F₅)₄⁻ + PhSiH₃ | Chain Transfer Agent | Propylene, Styrene | Silyl-capped atactic polypropylene (B1209903) and syndiotactic polystyrene | acs.org |

| Alkali Metal Lewis Base (e.g., KOᵗBu) + Hydrosilane | HAT Initiator & Radical Stabilizer | Styrene | Branch-selective hydrosilylation or Polystyrene with silane-end groups | nih.gov |

| Silyl Ketene Acetals (SKA) / B(C₆F₅)₃ | Initiator (Silyl Group Transfer) | Renewable Cyclic Acrylic Monomers | Controlled living polymerization via Michael addition and silyl group transfer | mdpi.com |

| Metallocene Complex + Silylium Salt | Catalyst Activator | Addition Polymerizable Monomers | Formation of highly active cationic catalyst for polymerization | google.com |

| Silylium-based Catalyst | Catalyst for Polymer Modification | Poly(vinyl chloride) (PVC) + Arenes | Upcycling of PVC to poly(ethylene-co-styrene) derivatives | rsc.org |

Catalytic Strategies for Polymer Degradation and Upcycling (e.g., Polystyrene)

While standard polystyrene is known for its robustness and resistance to degradation, its silyl-functionalized derivatives present opportunities for controlled disassembly. The strategies for degrading polymers containing silyl groups often exploit the hydrolytic sensitivity of silicon-heteroatom bonds, a feature absent in polystyrene.

Catalytic Upcycling of Polystyrene:

Recent breakthroughs have focused on the chemical upcycling of commodity polystyrene waste into valuable small molecules. One prominent method is a catalyst-controlled photooxidative degradation. acs.orgnih.govnsf.gov In this process, a catalyst such as iron(III) chloride (FeCl₃) is irradiated with white light, causing it to generate a chlorine radical. acs.orgresearchgate.net This highly reactive radical abstracts a hydrogen atom from the polystyrene backbone, initiating a degradation cascade in an oxygen-rich environment. acs.orgnih.gov This process efficiently reduces high molecular weight polystyrene to low molecular weight oligomers and yields valuable benzoyl products, primarily benzoic acid. acs.orgnsf.gov The effectiveness of this method has been demonstrated on commercial polystyrene, including styrofoam, and it shows potential for scalability using photoflow reactors. nsf.gov Alternative photocatalytic systems using organic acridinium (B8443388) salts have also been developed, offering a metal-free route to convert polystyrene waste into benzoic acid with useful yields. rsc.org

| Catalyst | Conditions | Initial Polymer | Key Outcome | Primary Product(s) | Reference |

|---|---|---|---|---|---|

| Iron(III) chloride (FeCl₃) | White light, O₂ atmosphere | High MW Polystyrene (>90 kg/mol) | Degradation to <1 kg/mol oligomers | Benzoic acid (up to 23 mol %) | acs.orgnih.govresearchgate.net |

| Fluorinated acridinium salt | Photoredox catalysis | Polystyrene waste | Conversion to value-added aromatics | Benzoic acid | rsc.org |

Degradation via Silyl Groups:

For polymers derived from this compound, the silyl group itself provides a locus for chemical degradation. The diethoxymethylsilyl moiety contains Si-O-C bonds, which are characteristic of silyl ethers. Silyl ethers are known to be hydrolytically labile and can be cleaved under acidic or basic conditions to yield silanols and an alcohol. nsf.govmdpi.com This inherent reactivity offers a distinct advantage for creating degradable materials.

The rate of this hydrolytic degradation can be precisely controlled by modifying the steric and electronic nature of the substituents on the silicon atom. nsf.govresearchgate.netacs.org For a polymer of this compound, exposure to specific triggers like acid, base, or fluoride ions could selectively cleave the silyl ether linkages in the side chains. google.com While this would not initially break the polystyrene backbone, it would fundamentally alter the polymer's properties (e.g., solubility, thermal stability) and could serve as a first step in a multi-stage degradation or recycling process. Hydrolysis of the diethoxymethylsilyl groups would convert them to silanol (B1196071) groups, which could then undergo spontaneous condensation to form polysiloxane cross-links, transforming the material's structure and properties. acs.org This built-in degradability, tunable through catalytic or chemical triggers, marks a significant functional enhancement over non-degradable commodity polystyrene.

Applications in Advanced Materials Science and Engineering

Development of Hybrid Organic-Inorganic Materials

The dual functionality of diethoxymethylsilyl-styrene makes it an ideal monomer for creating hybrid organic-inorganic materials. These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the nanoscale. mdpi.com

This compound is utilized in the sol-gel process to produce hybrid composites and xerogels. gelest.comamazonaws.com The sol-gel process involves the hydrolysis and condensation of alkoxide precursors to form a continuous network. researchgate.net In this context, the diethoxymethylsilyl group of the styrene (B11656) monomer participates in the sol-gel reaction, forming a silica-like network, while the styrene group can be simultaneously or subsequently polymerized. gelest.com This results in a polystyrene-silica hybrid material where the organic and inorganic components are covalently bonded, leading to enhanced compatibility and material properties. dokumen.pubresearchgate.net

The resulting xerogels, which are gels dried under ambient conditions, can exhibit unique properties such as high surface area and controlled porosity. researchgate.net For instance, the copolymerization of this compound with other monomers allows for the synthesis of highly cross-linked polysiloxanes that form intractable, insoluble, and hydrophobic xerogels. researchgate.net These materials show promise in applications requiring robust and stable porous structures.

Table 1: Research Findings on this compound in Sol-Gel Derived Materials

| Material System | Key Findings | Potential Applications |

| Polystyrene-silica hybrids | Covalent bonding between polystyrene and silica (B1680970) phases improves compatibility and material properties. dokumen.pub | Advanced composites, coatings. |

| Hexylene- and phenylene-bridged polysiloxane xerogels | Formation of intractable, insoluble, and hydrophobic materials with no swelling in solvents. researchgate.net | Stable porous materials, separation media. |

| Organically modified silica (SOMS) | Materials can swell significantly in non-polar solvents, indicating a morphology of interconnected organosilicate nanoparticles. researchgate.net | Remediation technologies, chemical sensing. |

Polymeric nanocomposites are materials where nanoparticles are dispersed within a polymer matrix, leading to significant improvements in material properties at very low filler concentrations. researchgate.netunirioja.es this compound can be used to functionalize either the polymer matrix or the surface of the nanoparticles to improve their dispersion and interfacial adhesion. googleapis.commdpi.com

Sol-Gel Derived Composites and Xerogels

Functional Polymers for Specialized Material Performance

The incorporation of this compound into polymer chains allows for the creation of functional polymers with specific, enhanced properties.

Copolymerization of this compound with monomers like styrene or methyl styrene can lead to polymers with improved thermal stability. asianpubs.org The silyl (B83357) groups can act as crosslinking sites, increasing the glass transition temperature (Tg) of the resulting polymer. For example, polymers containing phthalimide (B116566) groups derived from chloromethyl styrene copolymers showed a significant increase in Tg. asianpubs.org The introduction of inorganic components through the silyl functionality can also enhance mechanical properties such as tensile strength and modulus. unirioja.esnih.govmdpi.com

Research has shown that the addition of nanofillers to a polymer matrix can significantly improve the mechanical and thermal properties of the resulting nanocomposites. nih.gov For instance, incorporating metal oxide nanofillers into a shape-memory polymer matrix composed of poly(ε-caprolactone) (PCL) and polystyrene-block-polybutadiene-block-polystyrene (SBS) resulted in improved tensile modulus and thermal stability. nih.gov

The combination of organic and inorganic properties in polymers containing this compound opens up possibilities in optical and electronic applications. The silica-like network formed by the silyl groups can provide transparency and a low refractive index, while the organic polymer backbone can be tailored for specific electronic properties. kpi.uadokumen.pub For example, composite thin films of poly(p-phenylene vinylene) (PPV) and silica prepared via the sol-gel process have shown improved wave-guiding behavior. kpi.ua

Furthermore, the ability to create well-dispersed nanoparticle arrays on polymer templates offers potential for applications in sensing and optoelectronics. researchgate.net The controlled growth of gold nanoparticles on a sacrificial polymer thin-film template demonstrates the potential for fabricating robust and "clean" nanoparticle arrays for localized surface plasmon resonance (LSPR) refractive index sensing. researchgate.net

This compound and similar organofunctional silanes are employed in surface modification to impart specific functionalities to substrates. justia.comresearchgate.net The diethoxymethylsilyl group can react with hydroxyl groups on surfaces like glass, metal oxides, or even natural fibers, forming a durable covalent bond. justia.com The styrene functionality can then be used for further polymerization or to provide a specific surface energy.

This technology is used to create hydrophobic or oleophobic coatings, anti-fingerprint surfaces, and materials with controlled bioadhesion. justia.com For instance, coatings comprising a metal-based matrix and surface-modified inorganic particles can provide water repellency and anti-corrosion properties. justia.com In the context of textiles, organofunctional silanes can be used to create water and oil repellent finishes. researchgate.net

Table 2: Research Findings on this compound in Functional Polymers and Coatings

| Application Area | Key Findings | Resulting Properties |

| Mechanical and Thermal Enhancement | Copolymerization increases crosslinking density and incorporates rigid inorganic components. nih.govasianpubs.org | Increased glass transition temperature, tensile strength, and thermal stability. nih.govasianpubs.org |

| Optical and Electronic Materials | Combination of transparent silica networks with functional organic polymers. kpi.ua | Improved wave-guiding, potential for sensing and optoelectronic devices. kpi.uaresearchgate.net |

| Surface Modification | Covalent bonding of silane (B1218182) to surfaces with subsequent functionalization. justia.comresearchgate.net | Hydrophobicity, oleophobicity, anti-corrosion, and controlled surface energy. justia.com |

Surface Modification and Coating Technologies with Controlled Functionality

Materials for Biological Interface Research (Focus on Material Design)

The design of materials for biological applications, such as cell culture substrates and medical implants, requires precise control over surface properties to elicit specific cellular responses. Polymers containing this compound offer a versatile platform for this purpose, leveraging the well-established use of polystyrene in cell culture with the advanced functionalization capabilities provided by the silyl group.

Materials for Cell-Substrate Interactions: Topographic and Chemical Functionalization

The interaction of cells with a material surface is governed by a combination of physical topography and surface chemistry. Native polystyrene is hydrophobic and generally not conducive to cell adhesion, necessitating surface treatments to become suitable for cell culture. nih.govnih.gov These treatments typically introduce oxygen-containing polar functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, which promote protein adsorption and subsequent cell attachment. nih.gov

A polymer of this compound provides an intrinsic mechanism for this type of surface engineering. The diethoxymethylsilyl groups can be readily hydrolyzed to form reactive silanol (B1196071) (Si-OH) groups on the polymer surface. These hydroxyl-rich surfaces are known to be important for promoting cell adhesion. nih.gov This built-in functionality removes the need for secondary treatments like plasma or acid etching.

Furthermore, this chemistry allows for the creation of stable, patterned surfaces to study cellular responses to topographical cues. Techniques like nanoimprinting can be used to create micro- and nano-scale grooves, pillars, or other features in a film of poly(this compound). lidsen.com The reactive silanol groups can then be used to covalently bond the patterned polymer film to a substrate (like glass or silicon oxide) or to cross-link the polymer itself, ensuring the long-term stability of the topography in a cell culture environment.

Beyond topography, the silanol groups serve as anchor points for further chemical functionalization. Bioactive molecules, such as peptides containing cell-adhesion motifs (e.g., RGD) or entire proteins, can be grafted onto the surface to create specific chemical patterns. This allows researchers to decouple the effects of physical cues from chemical cues, providing a powerful tool to investigate the complex interplay that governs cell behavior, including adhesion, migration, proliferation, and differentiation. mdpi.com

Enhancement of Biocompatibility in Polymer Films

Biocompatibility is a critical attribute for any material intended for biomedical applications. It involves minimizing undesirable host responses while promoting beneficial cellular interactions. aip.org Surface modification is a key strategy for enhancing the biocompatibility of polymers. nih.gov Silane coupling agents are widely used for this purpose, as they can form durable bonds between organic polymers and inorganic substrates and can be used to tailor surface properties. aip.org

A polymer film made from this compound incorporates this silane functionality directly into its structure. The hydrolysis of the diethoxymethylsilyl groups to silanols, followed by condensation to form a stable, cross-linked siloxane (Si-O-Si) network, significantly enhances the chemical and mechanical stability of the polymer film. google.com This robust, inorganic-like network at the surface can improve the material's resistance to degradation in a biological environment.

The ability to control surface chemistry via the silyl group is also crucial for improving biocompatibility. For example, surfaces can be functionalized with molecules that resist non-specific protein adsorption, a phenomenon known as bio-fouling that often precedes inflammatory responses. Poly(ethylene glycol) (PEG) is commonly used for this purpose and can be grafted onto the surface via the reactive silanol groups. chemimpex.com Conversely, the surface can be functionalized to promote the adhesion of specific cell types, such as endothelial cells on a vascular graft, to encourage tissue integration. researchgate.net The versatility offered by the diethoxymethylsilyl group allows for the design of polymer films with tailored biocompatibility, making them suitable for applications ranging from fundamental cell biology research to advanced medical devices. google.comchemimpex.com

Future Research Directions and Emerging Trends in Diethoxymethylsilyl Styrene Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry principles is a primary driver for innovation in synthetic methodologies. organic-chemistry.orgrjpbcs.comraijmr.com For Diethoxymethylsilyl-styrene and related organosilanes, this involves developing processes that are more efficient, use less hazardous materials, and minimize waste. organic-chemistry.org

Key areas of research include:

Catalyst Development: Traditional syntheses often rely on precious metal catalysts. google.com A significant trend is the exploration of earth-abundant and more environmentally benign metal catalysts, such as those based on cobalt. acs.org Recent studies have demonstrated the use of air- and water-stable cobalt-based catalysts for the dehydrogenative coupling of hydrosilanes with alcohols and subsequent hydrosilylation of alkenes like styrene (B11656). acs.org This approach offers a one-pot synthesis method under mild conditions, using alcohols as green solvents. acs.org The development of catalysts that can be easily recovered and recycled is also a critical aspect of sustainable synthesis. acs.orgrsc.org

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, a core principle of atom economy. organic-chemistry.orgraijmr.com One-pot reactions that combine multiple synthetic steps without isolating intermediates are a promising strategy. acs.org For instance, a one-pot process for producing alkoxy-substituted silanes from phenylsilane (B129415) and styrene has been shown to achieve high conversion and selectivity. acs.org

Alternative Solvents and Reaction Conditions: The use of innocuous solvents is a cornerstone of green chemistry. organic-chemistry.org Research is ongoing to replace traditional organic solvents with greener alternatives like water, supercritical fluids, or alcohols. organic-chemistry.orgmdpi.com Additionally, developing synthetic routes that operate at ambient temperature and pressure reduces energy consumption and improves safety. acs.org

Table 1: Comparison of Catalytic Systems for Alkoxysilane Synthesis

| Catalyst System | Reactants | Solvent | Key Advantages |

| Cobalt-based catalyst | Phenylsilane, Styrene, Methanol (B129727) | Methanol | Sustainable, uses earth-abundant metal, one-pot synthesis, mild reaction conditions. acs.org |

| Platinum-based catalysts (e.g., Karstedt's catalyst) | Silyl (B83357) hydrides, Unsaturated organic groups | Various organic solvents | Widely used in industry, effective for hydrosilylation. google.com |

| Iron-based catalysts | Et3SiH, Styrene | Not specified | Can promote dehydrogenative silylation. google.com |

| Ruthenium complexes | Vinyl-substituted cyclosiloxanes, Styrene | Not specified | Enables chemo- and regioselective silylative coupling. dokumen.pub |

Advanced Characterization Techniques for Elucidating Complex Structure-Property Relationships

A deep understanding of the relationship between the molecular structure of this compound and the properties of materials derived from it is crucial for targeted material design. Advanced characterization techniques are indispensable in this pursuit.

Spectroscopic and Chromatographic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) is fundamental for confirming the chemical structure of this compound and its polymers. acs.orgrsc.org Gel permeation chromatography (GPC) is essential for determining the molecular weight and polydispersity of polymers, which significantly influence their physical properties. rsc.org

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions (e.g., glass transition temperature) of polymers containing this compound. rsc.org This information is vital for applications in high-temperature environments.

Microscopy and Diffraction: X-ray diffraction (XRD) and Transmission Electron Microscopy (TEM) are employed to investigate the morphology and microstructure of materials, including the dispersion of nanocomposites and the ordered structures in block copolymers. researchgate.netwaseda.jp These techniques can reveal how the incorporation of this compound influences the material's organization at the nanoscale.

Mechanical and Electrical Characterization: For applications in coatings and microelectronics, techniques like nanoindentation to measure modulus and hardness, and capacitance-voltage measurements to determine dielectric constants, are critical for establishing structure-property relationships. researchgate.net

Computational Chemistry and Molecular Modeling for Predictive Design

Computational chemistry and molecular modeling are becoming increasingly powerful tools for accelerating materials discovery and optimizing molecular design before engaging in extensive experimental work. springerprofessional.de

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to calculate the electronic structure, molecular geometry, and reactivity of this compound. riken.jp DFT simulations, for example, can provide detailed mechanistic insights into catalytic reactions like dehydrogenative coupling and hydrosilylation. acs.org This understanding can guide the design of more efficient catalysts.

Molecular Mechanics (MM) and Molecular Dynamics (MD): These techniques allow for the simulation of larger systems, such as polymers and their interactions. springerprofessional.de MD simulations can predict the conformational behavior of polymer chains, the morphology of block copolymers, and the interaction of this compound-based materials with surfaces or other molecules. nih.gov

Predictive Modeling: By combining computational data with experimental results, researchers can develop models that predict the properties of new materials based on their chemical structure. nih.gov This predictive capability is invaluable for designing this compound derivatives with tailored thermal, mechanical, or optical properties for specific applications. For instance, computational models can help predict how modifications to the silyl group or the styrene backbone will affect the final properties of a polymer. tdx.cat

Table 2: Applications of Computational Methods in this compound Research

| Computational Method | Application | Predicted Properties/Insights |

| Density Functional Theory (DFT) | Catalyst design, reaction mechanism studies. acs.orgriken.jp | Electronic structure, reaction energetics, transition state geometries. acs.org |

| Molecular Dynamics (MD) | Polymer simulation, interface studies. springerprofessional.denih.gov | Polymer chain conformation, material morphology, binding affinities. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme catalysis, complex system reactions. nih.gov | Reaction pathways in biological or complex environments. nih.gov |

Exploration of Novel Applications in High-Performance Functional Materials

The unique combination of a reactive silyl group and a polymerizable styrene moiety makes this compound a versatile building block for a wide range of high-performance materials.

Advanced Coatings and Adhesion Promoters: The diethoxymethylsilyl group can hydrolyze to form silanol (B1196071) groups, which can then condense to form a durable polysiloxane network and can also bond to inorganic substrates like glass and metal. knowde.comscience.gov This makes this compound an excellent candidate for developing high-performance coatings with enhanced adhesion, durability, and thermal stability. researchgate.net

Microelectronics and Dielectric Materials: Organosilicon polymers are known for their desirable electrical insulating properties. dokumen.pub this compound can be incorporated into polymers used as low-dielectric constant (low-k) materials in microelectronics, which are essential for reducing signal delay and power consumption in integrated circuits. researchgate.net

Nanocomposites and Hybrid Materials: this compound can act as a coupling agent to improve the compatibility and dispersion of inorganic nanofillers (e.g., silica (B1680970), clay) within a polymer matrix. researchgate.net This leads to the creation of nanocomposites with enhanced mechanical properties, thermal stability, and flame retardancy. researchgate.net

Functional Polymers and Copolymers: The styrene group allows for the polymerization of this compound with other monomers to create a diverse range of copolymers with tailored functionalities. Anionic polymerization techniques can be used to synthesize well-defined block copolymers, which can self-assemble into ordered nanostructures for applications in nanotechnology and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.